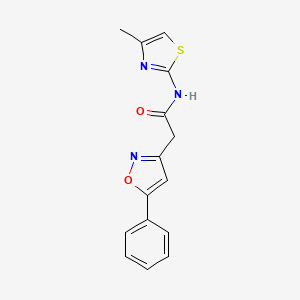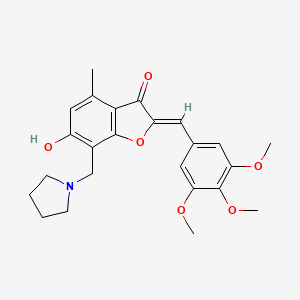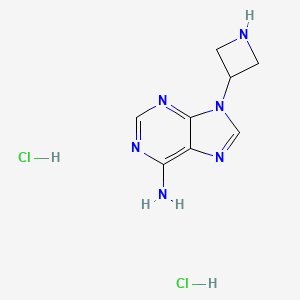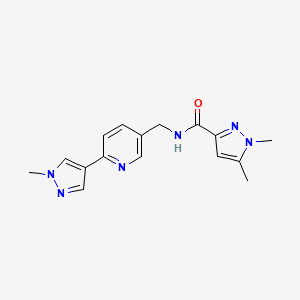![molecular formula C26H23N5O3 B3003090 2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide CAS No. 1189493-81-9](/img/structure/B3003090.png)
2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of triazoloquinoxaline, a fused tricyclic scaffold that is known for its potential in medicinal chemistry, particularly as adenosine receptor antagonists. The structure of the compound suggests that it may have interesting binding activities at various adenosine receptor subtypes, which could be exploited for therapeutic purposes.
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives has been reported using a Ugi four-component reaction (Ugi-4-CR), which is a powerful tool for creating diverse molecular structures. This method involves the assembly of N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction with sodium azide to yield the complex fused tricyclic scaffolds . Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed.
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by a tricyclic system that includes a triazole ring fused to a quinoxaline moiety. The presence of different substituents on the phenyl and amino groups of the core structure has been shown to significantly affect the binding affinity and selectivity towards different adenosine receptor subtypes . The ethylphenoxy and o-tolyl groups in the compound of interest are expected to contribute to its unique binding properties.
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxaline derivatives is influenced by the substituents attached to the core structure. For instance, the introduction of acyl groups or the replacement of amino groups with oxo moieties can shift the binding activity towards specific adenosine receptor subtypes . These modifications can be strategically employed to design compounds with desired pharmacological profiles.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided in the data, it can be inferred from related compounds that these properties would be crucial for its pharmacokinetic and pharmacodynamic profiles. Factors such as solubility, stability, and lipophilicity would be important for the compound's bioavailability and its ability to reach and interact with target receptors .
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it impacts pathways related to dna replication and transcription . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet profiles of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound.
Result of Action
The result of the compound’s action is the disruption of normal DNA function, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for anticancer therapy, as it can selectively kill cancer cells by disrupting their DNA .
Propiedades
IUPAC Name |
2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-3-18-12-14-19(15-13-18)34-25-24-29-30(16-23(32)27-20-9-5-4-8-17(20)2)26(33)31(24)22-11-7-6-10-21(22)28-25/h4-15H,3,16H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOBZBDOKDLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)





![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)




![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)